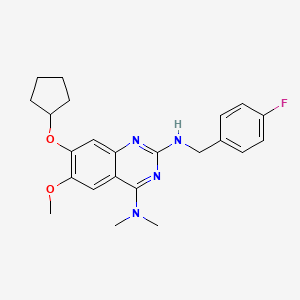

Antileishmanial agent-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H27FN4O2 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

7-cyclopentyloxy-2-N-[(4-fluorophenyl)methyl]-6-methoxy-4-N,4-N-dimethylquinazoline-2,4-diamine |

InChI |

InChI=1S/C23H27FN4O2/c1-28(2)22-18-12-20(29-3)21(30-17-6-4-5-7-17)13-19(18)26-23(27-22)25-14-15-8-10-16(24)11-9-15/h8-13,17H,4-7,14H2,1-3H3,(H,25,26,27) |

InChI Key |

BEYCDWKMCVUGRL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC2=CC(=C(C=C21)OC)OC3CCCC3)NCC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Discovery, Synthesis, and Evaluation of a Novel 4-Aminoquinoline Antileishmanial Agent

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "Antileishmanial agent-26" does not correspond to a universally recognized compound in publicly available scientific literature. This guide therefore details the discovery, synthesis, and activity of a representative potent antileishmanial agent from the well-studied 4-aminoquinoline class, hereafter referred to as AQL-1 , based on published data for analogous compounds.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents in various clinical forms, including cutaneous, mucocutaneous, and the fatal visceral leishmaniasis.[1] Current treatment options are limited by toxicity, high cost, and increasing parasite resistance, necessitating the discovery of novel, safe, and effective therapeutic agents.[1] The 4-aminoquinoline scaffold is considered "privileged" in medicinal chemistry due to its presence in numerous clinically successful drugs, notably antimalarials like chloroquine. This core structure has been extensively investigated for the development of new antileishmanial agents, showing promising activity against various Leishmania species.[2][3] This document provides an in-depth technical overview of the discovery, synthesis pathway, and biological evaluation of a representative 4-aminoquinoline lead compound, AQL-1.

Discovery and Rationale for the 4-Aminoquinoline Scaffold

The rationale for exploring 4-aminoquinoline derivatives as antileishmanial agents stems from their proven efficacy against other protozoan parasites and their versatile chemical nature, which allows for structural modifications to enhance potency and selectivity.[2] Structure-activity relationship (SAR) studies have demonstrated that modifications at the 4-amino position, often involving the introduction of a flexible side chain with a terminal tertiary amine and a lipophilic moiety, can significantly enhance leishmanicidal activity.[3] These modifications are thought to facilitate interaction with parasitic cellular components, leading to parasite death.

Synthesis Pathway of AQL-1

The synthesis of AQL-1, a representative N-(2-((7-chloroquinolin-4-yl)amino)ethyl)benzamide, follows a multi-step synthetic route starting from commercially available materials. The general pathway involves the construction of the 4,7-dichloroquinoline core followed by nucleophilic substitution to introduce the desired side chain.

References

- 1. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

An In-depth Technical Guide on Isothiocyanate-Based Antileishmanial Agents

Introduction

Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity, emerging drug resistance, and challenging administration routes. This has spurred research into novel chemical scaffolds with potent and selective antileishmanial activity. Among the promising candidates are isothiocyanate derivatives, which have demonstrated significant efficacy against Leishmania parasites. This technical guide focuses on a series of isothiocyanate analogues derived from natural products like noscapine and bile acids, which have shown potent in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

Chemical Structure and Properties

The isothiocyanate moiety (-N=C=S) is a key pharmacophore that has been incorporated into various molecular scaffolds, including those based on the alkaloid noscapine and bile acids, to enhance their antiparasitic properties. These compounds exhibit promising activity against several protozoan parasites.[1][2]

Core Scaffolds

-

Noscapine: A phthalideisoquinoline alkaloid traditionally used as a cough suppressant, noscapine has a good safety profile and serves as a versatile starting material for chemical modification.[3][4][5] Its derivatives have been explored for various therapeutic applications, including as anticancer and antiprotozoal agents.[6][7]

-

Bile Acids: These steroid acids are naturally occurring molecules with a rigid steroidal nucleus that can be chemically modified to introduce pharmacologically active groups.

The general approach involves synthesizing primary amine precursors from these core scaffolds and subsequently converting them to the corresponding isothiocyanates.[1]

Quantitative Data on Antileishmanial Activity

A study by Salehi et al. (2020) evaluated a series of novel isothiocyanate derivatives for their in vitro activity against the Ld strain (amastigotes of Leishmania donovani) and for their cytotoxicity against L6 cells (rat skeletal myoblasts) to determine their selectivity. The results for the most promising compounds are summarized below.[2]

| Compound ID | Scaffold Type | IC50 against L. donovani (µM) | Cytotoxicity (IC50 against L6 cells, µM) | Selectivity Index (SI) |

| 26a | Noscapine | 1.0 | 18.4 | 18.4 |

| 26b | Noscapine | 0.9 | 15.8 | 17.5 |

| 26c | Noscapine | 0.7 | 5.5 | 7.8 |

| 26e | Noscapine | 0.8 | 11.5 | 14.3 |

| 30b | Bile Acid | 0.5 | 7.6 | 15.2 |

| 30c | Bile Acid | 0.4 | 3.1 | 7.8 |

| Miltefosine | Reference Drug | 0.7 | - | - |

Data extracted from Salehi et al., 2020.[2] The compound numbering (e.g., 26a, 30c) corresponds to that used in the original publication.

Experimental Protocols

General Synthesis of Isothiocyanate Derivatives

The synthesis of the target isothiocyanate compounds is a multi-step process that begins with the modification of the parent scaffold (e.g., noscapine or a bile acid) to introduce a primary amine. This amine is then converted to the isothiocyanate.

-

Synthesis of Amine Precursors: The starting materials (noscapine, bile acids, etc.) are chemically modified to introduce a primary amine functional group. The specific reactions depend on the starting scaffold.[1]

-

Formation of Isothiocyanate: The synthesized primary amine is reacted with a thiocarbonyl transfer reagent, such as thiophosgene or a solid-supported equivalent, in an inert solvent to yield the final isothiocyanate derivative.[2]

-

Purification: The crude product is purified using standard techniques like column chromatography to yield the pure compound.

In Vitro Antileishmanial Activity Assay

The efficacy of the synthesized compounds against Leishmania donovani amastigotes is determined using a standardized in vitro assay.

-

Cell Culture: Rat skeletal myoblasts (L6 cells) are cultured in appropriate media. Leishmania donovani axenic amastigotes are also cultured.

-

Assay Plate Preparation: L6 cells are seeded into 96-well plates and incubated to allow for cell attachment.

-

Treatment: The synthesized compounds, along with a reference drug (e.g., miltefosine), are serially diluted and added to the wells containing the cells (both infected for antileishmanial assay and uninfected for cytotoxicity assay).

-

Incubation: The plates are incubated for 72 hours.

-

Viability Measurement: A cell viability reagent (e.g., Resazurin) is added to each well. After a further incubation period, the fluorescence is measured. The fluorescence intensity is proportional to the number of viable cells.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the drug concentration. The Selectivity Index (SI) is then calculated as the ratio of the IC50 for the host cell line (L6) to the IC50 for the parasite.

Mechanism of Action

The precise molecular mechanism of action for these specific isothiocyanate derivatives against Leishmania has not been fully elucidated. However, isothiocyanates are known electrophiles that can react with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. This reactivity is likely central to their biological effects. Furthermore, related organo-selenium compounds (isoselenocyanates) have been shown to arrest the cell cycle in Leishmania.[8][9]

A plausible mechanism involves the inhibition of key parasitic enzymes that are essential for survival, particularly those involved in redox balance and cell cycle regulation. One such target in trypanosomatids is trypanothione reductase, a critical enzyme in the parasite's defense against oxidative stress.[1]

-

Enzyme Inhibition: The electrophilic isothiocyanate group can covalently bind to and inhibit essential parasitic enzymes, such as trypanothione reductase.

-

Oxidative Stress: Inhibition of trypanothione reductase disrupts the parasite's ability to manage oxidative stress, leading to an accumulation of damaging reactive oxygen species (ROS).

-

Cell Cycle Arrest: The compounds may also interfere with proteins crucial for DNA replication and cell division, such as topoisomerases, leading to cell cycle arrest.[9]

-

Apoptosis-like Cell Death: The culmination of these effects—overwhelming oxidative stress and cell cycle disruption—likely triggers a programmed cell death pathway in the parasite.

Conclusion

Isothiocyanate derivatives based on noscapine and bile acid scaffolds represent a promising class of antileishmanial agents. Several compounds have demonstrated potent and selective in vitro activity against Leishmania donovani, with IC50 values in the sub-micromolar range, comparable or superior to the reference drug miltefosine.[2] Their mechanism of action is likely multifactorial, involving the disruption of the parasite's redox system and cell cycle machinery. Further investigation, including in vivo efficacy studies and detailed mechanistic elucidation, is warranted to develop these promising hits into viable clinical candidates for the treatment of leishmaniasis.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in-vitro antiprotozoal activity and molecular docking study of isothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological and pharmacological activities of noscapine: Focusing on its receptors and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and modification of noscapine derivatives as promising future anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress Toward the Development of Noscapine and Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leishmanicidal Activity of Isoselenocyanate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Unraveling the Mechanism of Action of Antileishmanial Agent-26

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antileishmanial agent-26" is a representative designation for the purpose of this guide. The data and mechanisms described herein are synthesized from published research on various antileishmanial compounds to illustrate common modes of action against Leishmania species.

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge. The current therapeutic arsenal is limited by issues of toxicity, emerging drug resistance, and high cost.[1][2][3][4] The development of novel, effective, and safe antileishmanial agents is therefore a critical priority in global health research. This guide provides an in-depth technical overview of the putative mechanism of action of a representative antileishmanial compound, designated here as Agent-26, based on established modes of action of contemporary antileishmanial drugs.

The primary goal of antileishmanial chemotherapy is to eliminate the intracellular amastigote stage of the parasite, which resides within host macrophages. Effective agents often exploit unique biochemical and metabolic pathways in the parasite that are absent or significantly different in the mammalian host. This guide will explore the multifaceted mechanism of Agent-26, focusing on its induction of apoptosis, disruption of the cell cycle, and interference with critical metabolic pathways.

In Vitro Antileishmanial Activity of Agent-26

The efficacy of a potential antileishmanial drug is initially assessed through in vitro assays against both the promastigote (the motile, extracellular form found in the sandfly vector) and the amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite.

Table 1: In Vitro Activity of Representative Antileishmanial Agents Against Leishmania Species

| Compound/Agent | Leishmania Species | Parasite Stage | IC50 (µg/mL) | Cytotoxicity (CC50, µM) on Murine Macrophages | Selectivity Index (SI) | Reference |

| Usnic Acid | L. major | Promastigote | 10.76 | Not Reported | Not Reported | [5] |

| Usnic Acid | L. infantum | Promastigote | 13.34 | Not Reported | Not Reported | [5] |

| Usnic Acid | L. tropica | Promastigote | 21.06 | Not Reported | Not Reported | [5] |

| Furoxan 4f | L. infantum | Amastigote | Not Reported (IC50: 4.5 µM for CPB) | >500 | Not Reported | [6] |

| Indolylglyoxylamide 8c | L. donovani | Amastigote | 5.17 µM | Not Reported | 31.48 | [7] |

| Spiro-acridine AMTAC-02 | L. amazonensis | Promastigote | 0.73-1.23 µM | Not Reported | Not Reported | [8] |

| Spiro-acridine ACMD-03 | L. infantum | Amastigote | 10.47-13.50 µM | 27.22-569.50 | Not Reported | [8] |

Core Mechanism of Action: Induction of Apoptosis-Like Cell Death

A primary mechanism by which many antileishmanial compounds, including the representative Agent-26, exert their cytotoxic effect is through the induction of an apoptosis-like cell death pathway in the parasite. This programmed cell death is characterized by a series of distinct morphological and biochemical events.

Key Features of Apoptosis-Like Cell Death in Leishmania

-

Cell Shrinkage and Volume Reduction: A hallmark of apoptosis, observed as a decrease in the forward scatter (FSC) in flow cytometry analysis.

-

DNA Fragmentation: The parasite's genomic DNA is cleaved into oligonucleosome-sized fragments, which can be visualized as a characteristic laddering pattern on an agarose gel.[9][10]

-

Phosphatidylserine (PS) Exposure: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During apoptosis, PS is externalized to the outer leaflet, a change that can be detected using Annexin V staining.[9]

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The loss of mitochondrial membrane potential is an early event in the apoptotic cascade, often measured using fluorescent dyes like JC-1 or rhodamine 123.

-

Activation of Caspase-Like Proteases: Although Leishmania lack true caspases, the activation of caspase-like proteases is implicated in the execution of the apoptotic program.

Signaling Pathway for Agent-26-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by Agent-26, leading to apoptosis-like cell death in Leishmania.

Caption: Proposed apoptotic pathway induced by Agent-26 in Leishmania.

Experimental Protocols

Determination of IC50 (50% Inhibitory Concentration)

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) at 25°C to the mid-logarithmic phase.

-

Drug Dilution: A serial dilution of Agent-26 is prepared in the culture medium.

-

Incubation: Promastigotes (2 x 10^5 cells/mL) are incubated with varying concentrations of Agent-26 in 96-well plates for 96 hours.[1]

-

Viability Assay: Parasite viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] The absorbance is read at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Fragmentation Assay

-

Treatment: Leishmania promastigotes are treated with Agent-26 at its IC50 and 2x IC50 concentrations for 24 hours.

-

DNA Extraction: Genomic DNA is extracted from the treated and untreated parasites using a commercial kit or standard phenol-chloroform-isoamyl alcohol extraction.[10]

-

RNase Treatment: The extracted DNA is treated with RNase A to remove any contaminating RNA.[10]

-

Agarose Gel Electrophoresis: The DNA (approximately 10 µg) is loaded onto a 2% agarose gel containing ethidium bromide.[10]

-

Visualization: The gel is run at 100 V for 1 hour and the DNA is visualized under UV light to observe the laddering pattern.[10]

Caption: Workflow for DNA fragmentation assay.

Disruption of the Leishmania Cell Cycle

In addition to inducing apoptosis, Agent-26 may also exert its antileishmanial effect by arresting the parasite's cell cycle. The Leishmania cell cycle is complex, involving the replication of the nucleus, kinetoplast (the mitochondrial DNA), and flagellum.

Some antileishmanial compounds have been shown to block the cell cycle at specific phases, such as the G2-M phase, preventing cell division and proliferation.[5] This can be analyzed using flow cytometry after staining the parasite DNA with a fluorescent dye like propidium iodide.

Caption: Agent-26-induced G2/M cell cycle arrest in Leishmania.

Interference with Key Metabolic Pathways

Leishmania parasites possess several unique metabolic pathways that are essential for their survival and are attractive targets for drug development. These include the purine salvage pathway, the folate biosynthesis pathway, and the sterol biosynthesis pathway.[11][12][13]

-

Purine Salvage Pathway: Leishmania are incapable of de novo purine synthesis and rely on salvaging purines from the host.[11] Agent-26 may inhibit key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

-

Sterol Biosynthesis: The parasite's cell membrane contains ergosterol, whereas mammalian cells contain cholesterol.[12] Drugs like amphotericin B target this pathway. Agent-26 could potentially inhibit enzymes involved in ergosterol synthesis.

-

Trypanothione Reductase: This enzyme is unique to trypanosomatids and is crucial for maintaining the parasite's redox balance. Inhibition of trypanothione reductase leads to an increase in oxidative stress and cell death.[14]

Conclusion

The hypothetical this compound exemplifies a multi-pronged approach to targeting Leishmania parasites. By inducing apoptosis-like cell death, arresting the cell cycle, and potentially inhibiting essential metabolic pathways, such a compound would represent a significant advancement in the search for new and effective treatments for leishmaniasis. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for the investigation and characterization of novel antileishmanial drug candidates. Further research focusing on target identification and validation is crucial for the rational design of the next generation of antileishmanial therapies.

References

- 1. Some novel antileishmanial compounds inhibit normal cell cycle progression of Leishmania donovani promastigotes and exhibits pro-oxidative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Usnic acid causes apoptotic-like death in Leishmania major, L. infantum and L. tropica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indolyl glyoxylamides as a new class of antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unveiling the Molecular Target of Antileishmanial Agent-26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antileishmanial Agent-26, a promising compound from the amino-pyrazole urea series, and outlines a detailed framework for the identification of its molecular target within Leishmania parasites. While the definitive target of this specific agent remains to be elucidated in published literature, this document consolidates the existing efficacy data and presents established methodologies for target deconvolution, thereby serving as a vital resource for ongoing and future research endeavors.

Introduction to this compound

This compound (referred to as "compound 26") is a novel amino-pyrazole urea identified through a high-throughput screening campaign.[1][2][3] This compound has demonstrated significant in vitro and in vivo activity against visceral leishmaniasis-causing species, Leishmania infantum and Leishmania donovani.[1][2][3] Developed through a collaboration between the Drugs for Neglected Diseases initiative (DNDi) and Pfizer, this series of compounds represents a promising new chemotype in the fight against leishmaniasis.[4][5] Although a lead compound from this series, DNDI-5561, has progressed to preclinical trials, the precise molecular mechanism of action for this class of compounds, including agent-26, has not yet been fully described in scientific literature.[1]

Quantitative Efficacy Data

The following table summarizes the reported in vitro and in vivo efficacy of this compound.

| Parameter | Species | Value | Reference |

| In Vitro IC50 | L. infantum (intracellular amastigotes) | 2.37 µM | [1] |

| L. donovani (intracellular amastigotes) | 1.31 µM | [1] | |

| In Vivo Efficacy | L. infantum (hamster model) | >90% inhibition | [1][2][3] |

Target Identification Methodologies: A Proposed Workflow

The identification of a drug's molecular target is a critical step in its development, providing insights into its mechanism of action, potential resistance pathways, and opportunities for optimization. Below are detailed experimental protocols for a proposed workflow to identify the target of this compound in Leishmania parasites.

Affinity-Based Approaches

Affinity chromatography coupled with mass spectrometry is a powerful method for isolating drug-binding proteins from the parasite proteome.

Experimental Protocol: Affinity Probe Synthesis and Pull-Down Assay

-

Synthesis of an Affinity Probe:

-

Chemically modify this compound by introducing a linker arm with a terminal reactive group (e.g., an amine or carboxylic acid). The linker position should be chosen to minimize disruption of the compound's binding affinity, guided by structure-activity relationship (SAR) data.

-

Immobilize the modified compound onto a solid support, such as NHS-activated sepharose beads, to create an affinity matrix.

-

-

Preparation of Leishmania Lysate:

-

Culture Leishmania promastigotes or axenic amastigotes to a density of 1-2 x 108 cells/mL.

-

Harvest the parasites by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Chromatography:

-

Incubate the clarified lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate lysate with beads that have not been coupled to the compound.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using a competitive elution with an excess of free this compound or by changing the pH or salt concentration.

-

-

Protein Identification:

-

Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise unique protein bands that appear in the experimental lane but not the control lane.

-

Identify the proteins by in-gel tryptic digestion followed by LC-MS/MS analysis.

-

Diagram: Affinity-Based Target Identification Workflow

Genetic and Genomic Approaches

Genetic approaches, such as drug resistance selection followed by whole-genome sequencing, can identify mutations in genes that confer resistance, thereby pointing to the drug's target or pathway.

Experimental Protocol: In Vitro Resistance Selection and Genomic Analysis

-

Drug Pressure Escalation:

-

Culture wild-type Leishmania parasites in the presence of a sub-lethal concentration (e.g., IC50) of this compound.

-

Gradually increase the concentration of the compound in the culture medium as the parasites adapt and resume growth.

-

Continue this process until a resistant population emerges that can tolerate significantly higher concentrations of the drug compared to the wild-type strain.

-

-

Genomic DNA Extraction and Sequencing:

-

Isolate genomic DNA from both the resistant and the parental wild-type parasite populations.

-

Perform whole-genome sequencing of both strains to a high depth of coverage.

-

-

Bioinformatic Analysis:

-

Align the sequencing reads to the Leishmania reference genome.

-

Identify genetic variations, including single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs), that are present in the resistant strain but absent in the parental strain.

-

Prioritize non-synonymous mutations in coding regions and changes in gene copy number as potential resistance-conferring mutations. The gene(s) harboring these mutations are candidate targets or are involved in the target's pathway.

-

Diagram: Genetic Approach for Target Identification

Hypothetical Signaling Pathway and Further Validation

Once a candidate target is identified, further experiments are necessary to validate it and to understand its role in the parasite's biology. The following diagram illustrates a hypothetical signaling pathway that could be impacted by an antileishmanial agent and the subsequent validation steps.

Diagram: Hypothetical Signaling Pathway and Target Validation

Experimental Protocols for Target Validation:

-

Recombinant Protein Assays: Express and purify the candidate target protein. Perform in vitro assays to confirm that this compound directly inhibits its activity (e.g., enzyme kinetics for an enzyme target, or binding assays like surface plasmon resonance).

-

Genetic Validation:

-

Gene Knockout/Knockdown: Use CRISPR-Cas9 or RNAi to reduce or eliminate the expression of the target gene. The resulting parasites should be less susceptible to this compound if the gene is indeed the target.

-

Gene Overexpression: Create a parasite line that overexpresses the target protein. These parasites are expected to show increased resistance to the compound.

-

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. Treatment of live cells with a ligand (this compound) can stabilize the target protein, leading to a shift in its thermal denaturation profile, which can be measured by Western blot or mass spectrometry.

Conclusion

This compound is a promising lead compound with potent activity against Leishmania parasites. While its molecular target is not yet publicly known, the methodologies outlined in this guide provide a robust framework for its identification and validation. Elucidating the mechanism of action of this amino-pyrazole urea series will be a significant step forward in the development of new, effective, and safe oral treatments for leishmaniasis, a disease that continues to afflict the world's most vulnerable populations.

References

Technical Guide: Initial In Vitro Screening of Antileishmanial Agent-26 Against Leishmania major Promastigotes

Abstract

Leishmaniasis remains a significant global health problem with limited therapeutic options, hindered by drug toxicity and emerging resistance.[1][2][3] The discovery of novel, safe, and effective antileishmanial agents is therefore a critical priority. This document outlines the core technical procedures and findings from the initial in vitro screening of a novel compound, designated Antileishmanial agent-26, against the promastigote stage of Leishmania major. The study evaluates the compound's inhibitory activity on the parasite, its cytotoxicity against a mammalian cell line, and explores a potential mechanism of action. Methodologies for parasite culture, susceptibility assays, and cytotoxicity evaluation are detailed to ensure reproducibility. All quantitative data are summarized, and key experimental workflows are visualized.

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania.[1] The current chemotherapeutic arsenal is limited, with drugs like pentavalent antimonials, amphotericin B, and miltefosine forming the mainstay of treatment.[2][4] However, their utility is compromised by significant side effects, high cost, and the development of parasite resistance.[1][3][5] This necessitates a robust drug discovery pipeline to identify new chemical entities with potent antileishmanial activity and favorable safety profiles.

The initial phase of this pipeline typically involves in vitro screening against the readily culturable promastigote stage of the parasite.[6][7][8] This allows for a rapid and cost-effective preliminary assessment of a compound's efficacy.[6] Promising candidates are evaluated based on their 50% inhibitory concentration (IC50), which is the concentration required to inhibit 50% of parasite growth.[5][9] Concurrently, cytotoxicity against mammalian cells is assessed to determine the 50% cytotoxic concentration (CC50).[9] The ratio of these two values yields the Selectivity Index (SI), a crucial parameter for gauging the compound's therapeutic potential (SI = CC50/IC50).[3][9] An SI value greater than 1 indicates that the compound is more toxic to the parasite than to the host cells.[9]

This guide provides an in-depth overview of the initial screening of this compound, presenting its activity against L. major promastigotes and its selectivity.

Experimental Protocols & Methodologies

Parasite Culture

Leishmania major (strain MRHO/IR/75/ER) promastigotes were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained at 24 ± 2°C.[10] Parasites in the logarithmic growth phase (approximately 1 x 10⁶ cells/mL) were used for all experiments to ensure viability and reproducibility.[6][10][11]

Anti-promastigote Susceptibility Assay

The in vitro antileishmanial activity of Agent-26 was determined by assessing parasite viability after exposure to the compound. The 50% inhibitory concentration (IC50) was calculated using a colorimetric assay.

-

Plate Preparation: Logarithmic-phase promastigotes were diluted to a concentration of 1 x 10⁶ cells/mL in fresh culture medium.[11] This suspension was dispensed into 96-well microtiter plates (100 µL per well).[11]

-

Compound Addition: this compound was dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. One hundred microliters of each concentration were added to the wells in triplicate. Amphotericin B was used as a positive control, and wells containing 0.5% DMSO served as the negative control.[12]

-

Incubation: The plates were incubated at 24 ± 2°C for 72 hours.[10][11]

-

Viability Assessment (Resazurin Reduction Assay): Following incubation, 20 µL of resazurin solution (0.0125% in PBS) was added to each well. The plates were incubated for an additional 4-6 hours. The viability of the promastigotes was determined by measuring the fluorescence of resorufin (the reduced product of resazurin) using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[13]

-

Data Analysis: The fluorescence data were normalized to the negative control (100% viability) and the IC50 value was calculated by nonlinear regression analysis using appropriate software (e.g., GraphPad Prism).

Mammalian Cell Cytotoxicity Assay

The cytotoxicity of Agent-26 was evaluated against murine macrophage cell line J774A.1 to determine its selectivity.[9]

-

Cell Culture: J774A.1 macrophages were cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Assay Procedure: Macrophages were seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight. The medium was then replaced with fresh medium containing serial dilutions of Agent-26 (similar to the anti-promastigote assay).

-

Incubation and Viability Assessment: The plates were incubated for 48 hours at 37°C with 5% CO2.[12] Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3] The absorbance was measured at 570 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC50) was calculated by nonlinear regression, comparing the absorbance of treated cells to untreated controls. The Selectivity Index (SI) was then calculated as the ratio of CC50 to IC50.[9]

Results: Quantitative Data Summary

This compound demonstrated potent activity against L. major promastigotes and exhibited a favorable selectivity profile when compared to the standard drug, Amphotericin B. The quantitative results are summarized in the table below.

| Compound | IC50 against L. major Promastigotes (µM) | CC50 against J774A.1 Macrophages (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | 2.5 | 125.5 | 50.2 |

| Amphotericin B (Control) | 0.28 | 25.0 | 89.3 |

Visualized Experimental Workflow & Proposed Mechanism

To clarify the screening process and a potential mechanism of action, the following diagrams have been generated.

Caption: Experimental workflow for the in vitro screening of this compound.

Many effective antileishmanial agents function by inducing apoptosis-like cell death in the parasite.[14] This often involves mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and eventual membrane damage.[14][15] The following diagram illustrates this proposed pathway, which may be triggered by Agent-26.

Caption: Proposed mechanism of action for Agent-26 via induction of apoptosis-like cell death.

Conclusion

The initial in vitro screening of this compound has identified it as a promising candidate for further development. The compound exhibits potent activity against the promastigote form of Leishmania major with an IC50 value of 2.5 µM. Furthermore, its high Selectivity Index (50.2) suggests a significant therapeutic window, being substantially more toxic to the parasite than to mammalian macrophage cells.

These preliminary findings validate the potential of Agent-26 as a lead compound. The next logical steps in the drug discovery process will involve assessing its efficacy against the clinically relevant intracellular amastigote stage of the parasite.[2][7][8] Subsequent studies should also focus on elucidating the precise molecular target and mechanism of action, alongside in vivo efficacy and pharmacokinetic profiling in animal models of leishmaniasis.[10]

References

- 1. In vitro antileishmanial activity of novel azoles (3-imidazolylflavanones) against promastigote and amastigote stages of Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Leishmania compounds can be screened using Leishmania spp. expressing red fluorescence (tdTomato) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity and Anti-promastigote Activity of Benzoxazinoid Analogs Against Leishmania (Viannia) braziliensis and Leishmania (Leishmania) infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Promising antileishmanial activity of novel imidazole antifungal drug luliconazole against Leishmania major: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. A screen against Leishmania intracellular amastigotes: comparison to a promastigote screen and identification of a host cell-specific hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Compounds Active against Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PubChem BioAssays 1063: A Poorly Exploited Source of New Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. a-z.lu [a-z.lu]

- 15. Antileishmanial Activity, Cytotoxicity and Mechanism of Action of Clioquinol Against Leishmania infantum and Leishmania amazonensis Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity and Efficacy Assessment of Antileishmanial Agent-26: A Technical Guide

Introduction

The development of new therapeutic agents against leishmaniasis, a neglected tropical disease, is a global health priority. A critical early step in the drug discovery pipeline is the comprehensive assessment of a candidate compound's efficacy against the Leishmania parasite and its toxicity towards host cells. This technical guide outlines the core methodologies and presents a preliminary cytotoxicity and efficacy profile for the novel compound, Antileishmanial agent-26. The objective is to determine its potential as a viable drug candidate by quantifying its activity against both the extracellular promastigote and intracellular amastigote stages of the parasite and assessing its cytotoxic effect on a mammalian cell line to establish a selectivity index.

Quantitative Data Summary

The in vitro activity of this compound was evaluated against Leishmania donovani, the causative agent of visceral leishmaniasis. Cytotoxicity was assessed using the murine macrophage cell line J774A.1. The results, including a comparison with the standard drug Miltefosine, are summarized below.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Compound | IC₅₀ vs. Promastigotes (µM)¹ | IC₅₀ vs. Amastigotes (µM)² | CC₅₀ vs. J774A.1 Macrophages (µM)³ | Selectivity Index (SI)⁴ |

| This compound | 4.5 ± 0.6 | 2.1 ± 0.3 | 95.2 ± 8.1 | 45.3 |

| Miltefosine (Control) | 2.1 ± 0.4 | 4.1 ± 0.5 | >100 | >24.4 |

¹ IC₅₀ (Half-maximal Inhibitory Concentration) against promastigotes: The concentration of the compound that inhibits the growth of extracellular Leishmania promastigotes by 50%. ² IC₅₀ against amastigotes: The concentration of the compound that reduces the number of intracellular Leishmania amastigotes by 50% within host macrophages. ³ CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of J774A.1 mammalian cells.[1] ⁴ Selectivity Index (SI): Calculated as the ratio of CC₅₀ to the IC₅₀ against amastigotes (CC₅₀/IC₅₀). A higher SI value indicates greater selectivity for the parasite over host cells.[1][2]

Experimental Workflow

The evaluation of a potential antileishmanial compound follows a structured, multi-stage process to determine its efficacy and safety profile. This workflow ensures that only the most promising candidates proceed to further stages of development.

Caption: Workflow for in vitro antileishmanial drug screening.

Experimental Protocols

Detailed methodologies for the key assays are provided below.

Protocol: Anti-promastigote Activity (Resazurin Assay)

This assay determines the effect of the test compound on the viability of extracellular Leishmania promastigotes.[1][3][4]

-

Cell Culture: Leishmania donovani promastigotes are cultured in M-199 medium supplemented with 10% Fetal Bovine Serum (FBS) at 25°C until they reach the mid-logarithmic growth phase.

-

Plate Preparation: The compound (this compound) is serially diluted in culture medium in a 96-well microtiter plate.

-

Cell Seeding: The promastigote culture is diluted to a concentration of 2 x 10⁶ cells/mL, and 100 µL is added to each well, resulting in a final density of 1 x 10⁶ cells/mL.[3] Wells containing only medium and cells serve as negative controls, while a known antileishmanial drug (e.g., Miltefosine) serves as a positive control.

-

Incubation: The plate is incubated at 25°C for 72 hours.

-

Resazurin Addition: Following incubation, 20 µL of Resazurin solution (0.15 mg/mL in PBS) is added to each well.[5]

-

Final Incubation: The plate is incubated for an additional 4-6 hours to allow for the metabolic conversion of resazurin to the fluorescent resorufin by viable cells.[5]

-

Measurement: Fluorescence is measured using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5][6]

-

Data Analysis: The fluorescence intensity is used to calculate the percentage of growth inhibition. The IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration using non-linear regression analysis.

Protocol: Anti-amastigote Activity

This assay assesses the compound's ability to kill the clinically relevant intracellular amastigote form of the parasite within host macrophages.

-

Macrophage Seeding: J774A.1 macrophages are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Infection: Adhered macrophages are infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. The plate is incubated for 24 hours to allow for phagocytosis.

-

Compound Treatment: Extracellular promastigotes are washed away, and fresh medium containing serial dilutions of this compound is added to the wells.

-

Incubation: The plate is incubated for an additional 72 hours at 37°C with 5% CO₂.

-

Staining and Visualization: The cells are fixed with methanol and stained with Giemsa. The number of infected macrophages and the number of amastigotes per 100 macrophages are determined by microscopic examination.

-

Data Analysis: The percentage of infection reduction is calculated relative to untreated control wells. The IC₅₀ value is determined using non-linear regression.

Protocol: Mammalian Cell Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of mammalian cells as an indicator of cell viability after exposure to the test compound.[7][8]

-

Cell Seeding: J774A.1 macrophages are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of RPMI-1640 medium with 10% FBS. The plate is incubated for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

-

Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells contain cells with medium only.

-

Incubation: The plate is incubated for 72 hours under the same conditions.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is left overnight in the incubator.[7]

-

Absorbance Measurement: The absorbance is measured on a microplate spectrophotometer at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ value is determined from the dose-response curve.

Hypothetical Mechanism of Action

Several established antileishmanial drugs are known to induce an apoptosis-like cell death pathway in the parasite.[9][10] A potential mechanism for this compound could involve the disruption of mitochondrial function, leading to the activation of caspase-like proteases and subsequent programmed cell death.

Caption: Hypothetical apoptosis-like pathway in Leishmania.

Conclusion

The preliminary in vitro assessment of this compound demonstrates promising activity against both promastigote and, more importantly, the clinically relevant intracellular amastigote forms of Leishmania donovani. With a Selectivity Index of 45.3, the compound shows considerable selectivity for the parasite over mammalian host cells, a key indicator for a promising drug candidate.[2] These initial findings warrant further investigation into the compound's mechanism of action and its efficacy in in vivo models of visceral leishmaniasis.

References

- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. labbox.es [labbox.es]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Miltefosine - Wikipedia [en.wikipedia.org]

- 10. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Antileishmanial Agent-26: A Technical Overview of a Synthetic Guanidine-Containing Compound

An in-depth analysis of "Antileishmanial agent-26," also catalogued as "Compound 69," reveals a promising synthetic molecule with notable activity against Leishmania donovani. Despite its commercial availability for research purposes, the primary scientific literature detailing its initial synthesis and characterization remains elusive. This guide provides a comprehensive summary of the available data on this compound and situates it within the broader context of synthetic guanidine-containing compounds as a significant class of antileishmanial agents.

While the specific biosynthetic origin and natural sources of a naturally derived compound would be detailed here, "this compound" is of synthetic origin. The guanidine moiety, a key structural feature of this agent, is found in various natural products with diverse biological activities. However, the overall structure of this compound is a result of chemical synthesis.

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its in vitro biological activity. This information is crucial for researchers in drug development for assessing the compound's potency and selectivity.

| Compound Name | Target Organism | Assay | IC50 (µM) | Cell Line | CC50 (µM) | Selectivity Index (SI) |

| This compound (Compound 69) | Leishmania donovani | Amastigote | 5.67 | THP-1 | 3.79 | ~0.67 |

Note: The Selectivity Index (SI) is calculated as CC50/IC50. A higher SI value is generally desirable, indicating greater selectivity for the parasite over host cells. The reported CC50 value being lower than the IC50 suggests potential cytotoxicity that warrants further investigation.

Experimental Protocols

As the original publication for this compound could not be located, a specific, detailed experimental protocol for its synthesis cannot be provided. However, the synthesis of similar N, N', N″-trisubstituted guanidines typically follows a general synthetic route.

General Synthesis of Trisubstituted Guanidines:

The synthesis of guanidine derivatives, such as those in the LQOF-G series which have demonstrated significant antileishmanial activity, often involves a multi-step process. A common method is the reaction of a primary amine with a thiourea derivative, followed by activation and reaction with a second amine.

A representative, generalized workflow for the synthesis of such compounds is illustrated below. This diagram is based on common synthetic strategies for this class of compounds and is not the specific protocol for this compound.

In Vitro Antileishmanial Activity Assay (General Protocol):

The determination of the half-maximal inhibitory concentration (IC50) against Leishmania amastigotes is a standard in vitro assay.

-

Cell Culture: Macrophage cell lines (e.g., THP-1) are cultured in appropriate media.

-

Infection: Macrophages are infected with Leishmania donovani promastigotes, which differentiate into amastigotes within the host cells.

-

Compound Treatment: The infected cells are treated with serial dilutions of the test compound (e.g., this compound).

-

Incubation: The treated cells are incubated for a specific period (e.g., 72 hours).

-

Quantification: The number of viable amastigotes is quantified, often using a high-content imaging system or by staining and microscopic counting.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the compound concentration.

Cytotoxicity Assay (General Protocol):

The half-maximal cytotoxic concentration (CC50) is determined to assess the compound's toxicity to host cells.

-

Cell Culture: A relevant mammalian cell line (e.g., THP-1) is cultured.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound.

-

Incubation: The cells are incubated for the same duration as the antileishmanial assay.

-

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT, MTS) or by flow cytometry.

-

Data Analysis: The CC50 value is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The precise mechanism of action for this compound is not documented. However, for the broader class of guanidine-containing antileishmanial compounds, several potential targets and pathways have been proposed. The following diagram illustrates a hypothetical logical relationship from the compound to its potential effects on the Leishmania parasite.

A Technical Guide to Computational Docking of Antileishmanial Agents with Leishmania Targets

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in the computational docking of potential antileishmanial agents, exemplified by a hypothetical "Antileishmanial agent-26," against validated Leishmania protein targets. The document outlines the standard in silico workflow, detailed experimental protocols for validation, and data presentation standards for drug discovery research.

Introduction to Computational Drug Discovery for Leishmaniasis

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge. The limitations of current therapies, including high toxicity, emerging drug resistance, and difficult administration routes, necessitate the discovery of novel, effective, and safe antileishmanial drugs.[1][2] Computational methods, particularly molecular docking, have become indispensable in modern drug discovery.[3] These in silico techniques accelerate the identification of promising lead compounds by predicting the binding interactions between a small molecule (ligand) and the active site of a target protein (receptor).[3][4] This approach reduces the time and cost associated with traditional high-throughput screening (HTS) of large compound libraries.[5][6]

This guide focuses on a structured workflow for assessing a hypothetical compound, "this compound," against key Leishmania targets, providing a reproducible framework for researchers in the field.

The Computational Docking and Validation Workflow

The process of evaluating a potential drug candidate involves a multi-stage workflow, beginning with computational analysis and proceeding to experimental validation. This ensures that resources are focused on compounds with the highest probability of success.

Caption: General workflow for computational drug discovery and experimental validation.

Data Presentation: Quantitative Analysis

Clear and concise presentation of quantitative data is crucial for comparing results and making informed decisions.

Table 1: Potential Leishmania Drug Targets This table lists validated protein targets in Leishmania species that are essential for parasite survival and are considered for docking studies.

| Target Protein Name | Abbreviation | Leishmania Species | PDB ID | Function in Parasite |

| Pteridine Reductase 1 | PTR1 | L. major | 2C88 | Pterin and folate salvage pathway, essential for DNA synthesis.[7] |

| N-Myristoyltransferase | NMT | L. donovani | 4A32 | Covalent attachment of myristate to proteins, vital for survival.[4] |

| Trypanothione Reductase | TR | L. infantum | 2JK6 | Redox metabolism, protects parasite from oxidative stress.[8] |

| Arginase | ARG | L. amazonensis | 3LMM | Polyamine synthesis, crucial for parasite growth and infectivity.[9] |

| Glutathione Synthetase | GS | L. donovani | (Model) | Glutathione synthesis, part of the antioxidant defense system.[10] |

Table 2: Hypothetical Docking Results for this compound This table summarizes the predicted binding affinities and key interactions of "Agent-26" with selected Leishmania targets.

| Target Protein | Binding Affinity (kcal/mol) | Hydrogen Bonds | Key Interacting Residues |

| PTR1 | -10.8 | 4 | Tyr194, Ser111, Asp181 |

| NMT | -9.5 | 2 | Leu378, Phe110, Tyr217 |

| TR | -9.2 | 3 | Trp21, Met115, Ser14 |

| ARG | -8.7 | 5 | Asp129, His122, Asp200 |

| GS | -8.1 | 2 | Gly288, Cys358, Arg300 |

Table 3: Comparative Analysis with Standard Drugs (Hypothetical In Vitro Data) This table compares the efficacy and toxicity of "Agent-26" with existing antileishmanial drugs.

| Compound | Target | Docking Score (kcal/mol) | IC₅₀ Promastigote (µM) | IC₅₀ Amastigote (µM) | CC₅₀ (µM) | Selectivity Index (SI)¹ |

| Agent-26 | PTR1 | -10.8 | 4.5 | 1.8 | >100 | >55.5 |

| Miltefosine | Multiple | N/A | 7.2 | 3.5 | 45 | 12.8 |

| Amphotericin B | Ergosterol | N/A | 0.2 | 0.1 | 25 | 250 |

| Pentamidine | Multiple | N/A | 5.8 | 2.1 | 50 | 23.8 |

| ¹Selectivity Index (SI) = CC₅₀ / IC₅₀ Amastigote |

Key Signaling Pathways in Leishmania

Targeting pathways unique to the parasite or significantly different from the human host is a primary strategy in drug development. The trypanothione-based redox system is a prime example.

Caption: Simplified diagram of the Trypanothione pathway, a key drug target.

Experimental Protocols

Protocol 1: In Silico Molecular Docking using AutoDock Vina

This protocol provides a generalized procedure for docking a ligand with a target protein.

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein (e.g., L. major PTR1, PDB: 2C88) from the Protein Data Bank.

-

Using AutoDock Tools (ADT) or similar software, remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges to assign partial atomic charges.

-

Save the prepared protein structure in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 2D structure of "this compound" (e.g., from a SMILES string).

-

Use a program like Open Babel or ChemDraw to convert the 2D structure to a 3D structure (.pdb or .mol2 file).

-

In ADT, define the rotatable bonds, merge non-polar hydrogens, and assign Gasteiger charges.

-

Save the prepared ligand structure in PDBQT format.

-

-

Grid Box Generation:

-

Identify the active site of the receptor, typically the binding pocket of the co-crystallized native ligand.

-

Using ADT, define a grid box that encompasses the entire active site. A standard size is 60x60x60 Å with a spacing of 1.0 Å.

-

Save the grid parameter file (.gpf).

-

-

Docking Simulation:

-

Create a configuration file (conf.txt) specifying the file paths for the receptor, ligand, and grid parameters, as well as output settings.

-

Execute the docking run using the AutoDock Vina command line: vina --config conf.txt --log log.txt.

-

Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by binding affinity scores.

-

-

Results Analysis:

-

Visualize the docking results using PyMOL or VMD.

-

Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the receptor's active site residues.

-

Protocol 2: In Vitro Antileishmanial Activity Assay (Promastigote Viability)

This assay determines the effect of the compound on the extracellular, motile form of the parasite.

-

Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani) in M199 medium supplemented with 10% fetal bovine serum (FBS) at 25°C until they reach the late logarithmic phase of growth.

-

Compound Preparation: Dissolve "this compound" in DMSO to create a stock solution and prepare serial dilutions in culture medium.

-

Assay Setup: Seed a 96-well plate with promastigotes at a density of 1 x 10⁶ parasites/well.

-

Treatment: Add the serially diluted compound to the wells. Include wells with untreated parasites (negative control) and a standard drug like Amphotericin B (positive control).

-

Incubation: Incubate the plate for 72 hours at 25°C.

-

Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Add 100 µL of 10% SDS in 0.01 M HCl to solubilize the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of viability relative to the negative control and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 3: In Vitro Intracellular Amastigote Assay

This assay is more physiologically relevant as it tests the compound against the parasite form found inside host macrophages.[11]

-

Macrophage Culture: Culture a macrophage cell line (e.g., THP-1 or J774) in RPMI-1640 medium with 10% FBS. Seed 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere.

-

Infection: Infect the macrophages with late-log phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

-

Treatment: Wash the wells to remove extracellular parasites and add fresh medium containing serial dilutions of "Agent-26."

-

Incubation: Incubate the infected, treated cells for 48-72 hours at 37°C in 5% CO₂.

-

Quantification:

-

Fix the cells with methanol and stain with Giemsa.

-

Using light microscopy, count the number of amastigotes per 100 macrophages.

-

Calculate the infection rate and determine the IC₅₀ value.

-

-

Cytotoxicity Assessment: Concurrently, treat uninfected macrophages with the same compound concentrations to determine the 50% cytotoxic concentration (CC₅₀) via MTT assay. This is used to calculate the Selectivity Index (SI = CC₅₀/IC₅₀), an indicator of the compound's specific toxicity towards the parasite.

Caption: Sequential workflow for the experimental validation of lead compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Antileishmanial Drug Discovery and Development: Time to Reset the Model? [mdpi.com]

- 3. Molecular Docking and Molecular Dynamics Simulations in Related to Leishmania donovani: An Update and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Antileishmanial natural products as potential inhibitors of the Leishmania pteridine reductase: insights from molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual-target drugs against Leishmania donovani for potential novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-based drug designing against Leishmania donovani using docking and molecular dynamics simulation studies: exploring glutathione synthetase as a drug target | Semantic Scholar [semanticscholar.org]

- 11. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: In Vitro Efficacy of Antileishmanial Agent-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by issues of toxicity, emerging resistance, and high cost.[1][2][3] The discovery and development of novel, safe, and effective antileishmanial agents are therefore a global health priority. This document provides a detailed protocol for the in vitro evaluation of "Antileishmanial agent-26," a novel chemical entity with putative antileishmanial activity. The described assays are designed to determine the compound's efficacy against both the extracellular promastigote and intracellular amastigote stages of the parasite, as well as its cytotoxicity against host cells, which is crucial for assessing its therapeutic potential.[4]

Data Presentation

The following tables summarize the quantitative data that will be generated from the described experimental protocols.

Table 1: In Vitro Activity of this compound Against Leishmania donovani

| Compound | Promastigote IC₅₀ (µM) | Amastigote IC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (SI) (CC₅₀/Amastigote IC₅₀) |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Miltefosine (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Amphotericin B (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Table 2: Time- and Dose-Dependent Efficacy of this compound Against L. donovani Amastigotes

| Concentration (µM) | Parasite Viability (%) - 24h | Parasite Viability (%) - 48h | Parasite Viability (%) - 72h |

| 0 (Untreated) | 100 | 100 | 100 |

| [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] |

| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] |

| [Concentration 3] | [Insert Value] | [Insert Value] | [Insert Value] |

Experimental Protocols

In Vitro Assay Against Leishmania donovani Promastigotes

This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against the motile, extracellular promastigote stage of the parasite.

Materials:

-

Leishmania donovani promastigotes (late log phase)

-

M199 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin

-

This compound (stock solution in DMSO)

-

Miltefosine and Amphotericin B (as positive controls)

-

Resazurin sodium salt solution

-

96-well flat-bottom microtiter plates

-

Incubator (26°C)

-

Microplate reader (fluorescence)

Procedure:

-

Seed late log phase L. donovani promastigotes at a density of 1 x 10⁶ cells/mL in a 96-well plate.

-

Prepare serial dilutions of this compound, miltefosine, and amphotericin B. Add these to the wells containing the parasites. Include a solvent control (DMSO) and an untreated control.

-

Incubate the plate at 26°C for 72 hours.

-

Add resazurin solution to each well and incubate for another 4-6 hours.[5]

-

Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Calculate the IC₅₀ value by plotting the percentage of parasite viability against the log of the compound concentration.

In Vitro Assay Against Intracellular Leishmania donovani Amastigotes

This is considered the gold standard assay as it evaluates the compound's activity against the clinically relevant intracellular stage of the parasite.[5]

Materials:

-

THP-1 human monocytic cell line or murine macrophages (e.g., J774A.1).[4][6]

-

RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics.

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

Stationary phase L. donovani promastigotes.

-

This compound, miltefosine, and amphotericin B.

-

Giemsa stain.

-

Microscope.

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into adherent macrophages using PMA for 48-72 hours.

-

Infect the macrophages with stationary phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes. Wash the wells to remove non-phagocytosed parasites.

-

Add fresh media containing serial dilutions of this compound and control drugs.

-

Incubate the plate at 37°C in a 5% CO₂ atmosphere for 72 hours.

-

Fix the cells with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.[7]

-

Calculate the IC₅₀ value based on the reduction in the number of amastigotes compared to the untreated control.

Cytotoxicity Assay Against Host Cells

This protocol assesses the toxicity of this compound to the host cells to determine its selectivity.

Materials:

-

THP-1 or J774A.1 macrophages.

-

RPMI-1640 medium with 10% FBS.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin.[8][9]

-

96-well plates.

-

Incubator (37°C, 5% CO₂).

-

Microplate reader.

Procedure:

-

Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 72 hours at 37°C with 5% CO₂.

-

Add MTT or resazurin solution and incubate for 4 hours.

-

If using MTT, add solubilizing agent (e.g., DMSO) and read the absorbance. For resazurin, read the fluorescence directly.

-

Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Calculation of Selectivity Index (SI)

The Selectivity Index is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the host cell cytotoxicity to the anti-amastigote activity.[4]

Formula: SI = CC₅₀ (macrophages) / IC₅₀ (intracellular amastigotes)

A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Visualizations

Caption: Workflow for in vitro screening of this compound.

Caption: Hypothetical mechanism of this compound action.

References

- 1. Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro efficacy of polymer coated miltefosine drug against leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Formulation and In Vivo Evaluation of Antileishmanial Agent-26

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, representing a significant global health problem.[1] The limitations of current therapies, including toxicity, high cost, and emerging drug resistance, necessitate the discovery and development of new antileishmanial agents.[2][3] The successful preclinical evaluation of a novel compound, such as Antileishmanial agent-26, is critically dependent on its formulation for in vivo animal studies. A well-designed formulation ensures appropriate solubility, stability, and bioavailability, allowing for accurate assessment of the agent's efficacy and toxicity.[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on formulating a novel antileishmanial agent for in vivo evaluation. The protocols outlined below are designed to be adaptable for a hypothetical small molecule, "this compound," and are based on established methodologies in the field.

1. Rationale for In Vivo Formulation Development

The primary goal of formulation is to deliver the active pharmaceutical ingredient (API) to the target site in a concentration sufficient to elicit a therapeutic effect. For in vivo studies, the formulation must be sterile, non-toxic, and compatible with the chosen route of administration (e.g., oral, intraperitoneal, intravenous). Key considerations include the physicochemical properties of the agent, such as its solubility and stability, which dictate the choice of vehicle, excipients, and preparation method.[5][6] Lipid-based drug delivery systems, for instance, are often employed to improve the oral bioavailability of poorly water-soluble drugs.[4]

2. Host-Parasite Interaction & Signaling Pathways

Leishmania parasites are obligate intracellular pathogens that reside and replicate within host macrophages.[7] To survive, the parasite actively manipulates host cell signaling pathways to suppress the immune response. Key pathways targeted by Leishmania include:

-

PI3K/Akt Pathway: Activation of this pathway by Leishmania promotes parasite survival by inhibiting apoptosis of the host cell.[1]

-

MAPK Pathways (ERK, p38, JNK): The parasite can reciprocally modulate MAPK signaling, for example, by increasing ERK1/2 phosphorylation to induce the production of the anti-inflammatory cytokine IL-10, while decreasing p38 MAPK activation to reduce the production of the pro-inflammatory cytokine IL-12.[7]

-

NF-κB Signaling: Leishmania can inhibit the NF-κB pathway to suppress the production of pro-inflammatory cytokines and nitric oxide (NO), a key leishmanicidal molecule.[8]

This compound may exert its effect by interfering with these parasite-manipulated pathways, restoring the macrophage's ability to clear the infection.

Caption: Leishmania survival signaling in macrophages.

3. Selection of Animal Models

The choice of animal model is crucial for evaluating antileishmanial efficacy and depends on the disease manifestation being studied.[9]

-

Visceral Leishmaniasis (VL): BALB/c mice and Syrian golden hamsters are the most common models.[9][10] Hamsters are highly susceptible and develop a progressive disease that mimics human VL, while BALB/c mice develop a chronic but non-progressive infection.[9][11]

-

Cutaneous Leishmaniasis (CL): BALB/c mice are highly susceptible to L. major and are widely used.[12] Other models, like C57BL/6 mice, are more resistant and can be used to study immune responses.[12][13]

Protocols for In Vivo Studies

Protocol 1: Formulation of this compound

This protocol describes the preparation of formulations for oral (PO), intraperitoneal (IP), and intravenous (IV) administration. The final choice of vehicle will depend on the solubility and stability of Agent-26.

1.1. Materials and Equipment

-

This compound (powder)

-

Sterile vehicles and excipients (see Table 1)

-

Sterile, pyrogen-free water for injection

-

Sterile 0.9% saline

-

Glass vials, sterile

-

Magnetic stirrer and stir bars

-

Sonicator (bath or probe)

-

pH meter

-

Sterile filters (0.22 µm)

-

Laminar flow hood

1.2. Data Presentation: Vehicle and Excipient Selection

| Vehicle/Excipient | Route(s) | Properties & Use Notes |

| Aqueous Vehicles | ||

| 0.9% Saline | IP, IV, PO | Isotonic solution. Suitable for water-soluble compounds. |

| 5% Dextrose in Water (D5W) | IV | Isotonic. Suitable for compounds that may precipitate in saline. |

| Phosphate-Buffered Saline (PBS) | IP, PO | pH-buffered aqueous vehicle. |

| Co-solvents / Surfactants | ||

| Polyethylene Glycol 400 (PEG 400) | PO, IP | Water-miscible co-solvent for poorly soluble compounds.[5] |

| Tween 80 (Polysorbate 80) | PO, IP, IV | Non-ionic surfactant to increase solubility and prevent precipitation. Typically used at 0.5-5%.[5] |

| Dimethyl Sulfoxide (DMSO) | IP | Potent solvent, but can be toxic. Final concentration in dose should be minimized (<10%). |

| Suspending Agents | ||

| Carboxymethylcellulose (CMC) | PO, IP | Viscosity-enhancing agent to create stable suspensions. Typically used at 0.5-1% in saline. |

| Hydroxypropyl Methylcellulose (HPMC) | PO | Another common suspending agent. |

| Lipid-Based Vehicles | ||

| Corn oil, Sesame oil | PO | For highly lipophilic compounds. |

Table 1: Common vehicles and excipients for in vivo formulation.

1.3. Formulation Procedures

A. Aqueous Solution (for water-soluble compounds)

-

In a laminar flow hood, weigh the required amount of Agent-26.

-

Transfer the powder to a sterile glass vial.

-

Add the desired volume of sterile vehicle (e.g., 0.9% saline).

-

Mix using a magnetic stirrer until fully dissolved.

-

If necessary, adjust the pH to a physiological range (7.0-7.4).

-

Sterile filter the final solution through a 0.22 µm filter into a new sterile vial.

-

Store at 4°C, protected from light.

B. Suspension (for poorly water-soluble compounds)

-